molecular formula C16H32O2 B107315 Tetradecyl acetate CAS No. 638-59-5

Tetradecyl acetate

Cat. No. B107315
CAS RN: 638-59-5
M. Wt: 256.42 g/mol
InChI Key: IOUUIFSIQMVYKP-UHFFFAOYSA-N
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Description

Tetradecyl acetate is a chemical compound that has been studied in various contexts, particularly in relation to its role as a pheromone or pheromone analog in insects. It has been evaluated for its potential to disrupt the mating communication of pests such as the pink bollworm, Pectinophora gossypiella, by reducing the catch of males when used in traps baited with a sex lure . Additionally, tetradecyl acetate has been synthesized as part of research into sex pheromones for pest management, including the potato pest Symmetrischema tangolias and leaf-mining moths of the genus Phyllonorycter .

Synthesis Analysis

The synthesis of tetradecyl acetate and its analogs has been a subject of interest due to their applications in pest control. An efficient six-step synthesis of (3E,7Z)-3,7-tetradecadienyl acetate, a related compound, has been reported, starting from commercially available dihydropyran and achieving high stereochemical purity . Similarly, various isomers of tetradeca-4,8-dien-1-yl acetate have been synthesized using Wittig coupling reactions and alkylation of terminal alkynes as key steps . These syntheses are important for producing pheromones in sufficient quantities and purities for use in integrated pest management programs.

Molecular Structure Analysis

The molecular structure of tetradecyl acetate and its analogs is crucial for their function as pheromones. The stereochemistry of the double bonds in these compounds is particularly important, as it can significantly affect their biological activity. For instance, the stereoselective formation of double bonds in the synthesis of pheromone analogs ensures that the final product mimics the natural pheromones of pests closely . The high stereochemical purity achieved in these syntheses is essential for the effectiveness of these compounds in the field.

Chemical Reactions Analysis

Tetradecyl acetate and related compounds have been studied for their ability to interact with other chemicals, such as sex lures used in pest control. When combined with hexalure, tetradecyl acetate suppresses the attraction of pink bollworm moths, suggesting that it may inhibit the detection of natural female sex attractants . This property is leveraged to prevent male moths from locating females, thereby disrupting the mating process and reducing pest populations.

Physical and Chemical Properties Analysis

The physical and chemical properties of tetradecyl acetate contribute to its role as a pheromone or pheromone analog. While the specific physical properties of tetradecyl acetate are not detailed in the provided papers, the general principles of pheromone design indicate that volatility, stability, and solubility are important factors. These properties ensure that the compound can be released into the environment in a controlled manner and remain active for a sufficient period to disrupt pest behavior .

Scientific Research Applications

  • Biodegradation and Environmental Impact : A study explored the impact of tetracycline on the biodegradation of acetate by microbial cultures. While not directly on Tetradecyl acetate, this research offers insights into how similar compounds might interact with environmental factors and microbial activity (Kor-Bicakci et al., 2015).

  • Pharmaceutical Applications : Research on the release of tetracycline from electrospun matrices, which includes compounds like poly(ethylene-co-vinyl acetate), may provide ideas for how Tetradecyl acetate could be utilized in drug delivery systems. This is particularly relevant for controlled drug release applications (Alhusein et al., 2013).

  • Chemical Analysis Techniques : Another study examined the determination of tetracyclines in water using ethyl acetate–ionic liquid dispersive liquid–liquid microextraction. This could inform analytical methods involving Tetradecyl acetate, considering the similarities in chemical properties (Du et al., 2014).

  • Environmental Purification and Treatment : A paper on the reactive retention of tetracycline from aqueous solutions using modified cellulose acetate membranes hints at possible environmental applications of Tetradecyl acetate in water purification or treatment processes (Pandele et al., 2020).

  • Pheromone Research : Research on the Loreyi leafworm indicated the identification of various acetate components, including Tetradecyl acetate, as part of the insect's pheromone system. This suggests possible applications in entomology or pest control (Ho et al., 2002).

Future Directions

The use of Tetradecyl acetate and similar compounds in pest control is a promising area of research . Additionally, the metabolic engineering of microorganisms for the production of biodiesel from fatty alcohols and acetyl-CoA, including Tetradecyl acetate, is a significant focus in biofuel research .

properties

IUPAC Name

tetradecyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-16(2)17/h3-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOUUIFSIQMVYKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40862341
Record name Myristyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40862341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetradecyl acetate

CAS RN

638-59-5
Record name Tetradecyl acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=638-59-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Myristyl acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638595
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Tetradecanol, 1-acetate
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Myristyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40862341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetradecyl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.314
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MYRISTYL ACETATE
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
759
Citations
C Löfstedt, WM Herrebout, JW Du - Nature, 1986 - nature.com
… that a saturated acetate, tetradecyl acetate, is the primary … time as tetradecyl acetate on both a polar capillary column (50… 5.0-t 3.7 ng (X + sd) tetradecyl acetate per 30 min (n = 12). The …
Number of citations: 32 www.nature.com
C Löfstedt, BS HANSSON… - Physiological …, 1990 - Wiley Online Library
… is exceptional in that it uses the saturated tetradecyl acetate (14:OAc) as its major … tetradecyl acetate, and in the present study we compare the behavioural activity of tetradecyl acetate …
T Ando, O Saito, K Arai, N Takahashi - Agricultural and Biological …, 1980 - jstage.jst.go.jp
… This figure showed a peak due to tetradecyl acetate at 8.9 min, while the ions derived from diene acetates (m/e 252 and 192) were not detected. …
Number of citations: 73 www.jstage.jst.go.jp
ZQ Cheng, JC Xiao, XT Huang, DL Chen, JQ Li… - Journal of Chemical …, 1981 - Springer
… difference for these two kinds of lures was in the amount of saturated tetradecyl acetate. … On the basis of data in Table 5, we can conclude that tetradecyl acetate, even though it is …
Number of citations: 50 link.springer.com
G Tschuch, P Lindemann, A Niesen, R Csuk… - Journal of chemical …, 2005 - Springer
… pasaniae contains mainly tetradecyl acetate (C14:0-OAc: 15.4%), tridecane (51.3%), and pentadecane (12.4%). In contrast to these species of Tubulifera, the only species of …
Number of citations: 19 link.springer.com
Y TAMAKI, H NOGUCHI, H SUGIE, R SATO… - Applied entomology …, 1979 - jstage.jst.go.jp
… The female extract of the Iowa European cornborer moth, Ostrinz'a nutubilalis, was found to contain (Z )-9~tetradeceny1 acetate and tetradecyl acetate in addition to pheromone …
Number of citations: 96 www.jstage.jst.go.jp
HY Ho, RS Tsai, EL Hsu, YS Chow, R Kou - ZOOLOGICAL STUDIES …, 2002 - Citeseer
… In total, 8 components, ie, dodecyl acetate (12:Ac), (Z)-7-dodecenyl acetate (Z7-12:Ac), tetradecyl acetate (14:Ac), (Z)-7-tetradecenyl acetate (Z7-14:Ac), (Z)-9-tetradecenyl acetate (Z914:…
Number of citations: 17 citeseerx.ist.psu.edu
M Beroza, RT Staten, BA Bierl - Journal of Economic …, 1971 - academic.oup.com
… Tetradecyl acetate was also highly effective at the 10 mg/trap … Thus, tetradecyl acetate was again the most effective … to a low level by less than half its weight of tetradecyl acetate (10 mg) …
Number of citations: 28 academic.oup.com
LB Bjostad, WL Roelofs - Journal of chemical ecology, 1984 - Springer
… The relative proportions of radiolabel found in (Z)-ll-tetradecenyl acetate, (E)-I 1-tetradecenyl acetate, and tetradecyl acetate were essentially the same as the relative amounts of these …
Number of citations: 38 link.springer.com
DM Hindenlang, JK Wichmann - Science, 1977 - science.org
… All extracts purified by this last scheme evidenced the same chromatographic pattern consisting of saturated tetradecyl acetate (at spectrum No. 59), new compounds outside the …
Number of citations: 15 www.science.org

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